7-Bromo-8-chloroisoquinoline
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Overview
Description
7-Bromo-8-chloroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms in the 7th and 8th positions, respectively, imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized to form N-oxides or reduced to form amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Scientific Research Applications
7-Bromo-8-chloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Bromo-8-chloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
- 7-Bromo-1-chloroisoquinoline
- 8-Chloroisoquinoline
- 8-Bromo-7-chloroisoquinoline
Comparison: Compared to its analogs, 7-Bromo-8-chloroisoquinoline is unique due to the specific positioning of the bromine and chlorine atoms. This unique arrangement can influence its reactivity and the types of reactions it undergoes. For instance, the presence of both halogens in adjacent positions can enhance its electrophilic substitution reactions, making it a more versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H5BrClN |
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Molecular Weight |
242.50 g/mol |
IUPAC Name |
7-bromo-8-chloroisoquinoline |
InChI |
InChI=1S/C9H5BrClN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H |
InChI Key |
COCVWGQACIBZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Cl)Br |
Origin of Product |
United States |
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